2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane
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Overview
Description
2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane typically involves the reaction of 3-methylcyclopent-3-en-1-yl derivatives with 1,3-dithiane under specific conditions. One common method includes the use of a strong base, such as n-butyllithium, to deprotonate the dithiane, followed by nucleophilic addition to the cyclopentene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane to thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane involves its interaction with various molecular targets. The dithiane moiety can act as a nucleophile, participating in reactions that modify other molecules. The cyclopentene ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound has a similar cyclopentene structure but differs in its functional groups and overall reactivity.
1-(3-Methyl-cyclopent-2-enyl)-cyclohexene: Another structurally related compound, differing in the presence of a cyclohexene ring instead of a dithiane moiety.
Uniqueness
2-(3-Methylcyclopent-3-en-1-yl)-1,3-dithiane is unique due to the presence of the dithiane group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
143893-28-1 |
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Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
2-(3-methylcyclopent-3-en-1-yl)-1,3-dithiane |
InChI |
InChI=1S/C10H16S2/c1-8-3-4-9(7-8)10-11-5-2-6-12-10/h3,9-10H,2,4-7H2,1H3 |
InChI Key |
DBPBVZSJGCRUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)C2SCCCS2 |
Origin of Product |
United States |
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